molecular formula C16H14N4O2S B392087 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 461428-47-7

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

Cat. No.: B392087
CAS No.: 461428-47-7
M. Wt: 326.4g/mol
InChI Key: AYKJTLDBIWMQLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoural properties of novel fused 1,2,4-triazine aryl derivatives .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary depending on their specific structure and the biological target they interact with. For example, some 1,2,4-triazine derivatives have been found to exhibit COX-1/COX-2 inhibitory activity as well as in vivo anti-inflammatory and analgesic effects .

Safety and Hazards

As for safety and hazards, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the study of 1,2,4-triazine derivatives could involve further exploration of their synthesis, characterization, and biological evaluation. Given their wide range of biological activities, these compounds have significant potential for the development of new therapeutic agents .

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKJTLDBIWMQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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